4-chloro-N-(4-ethoxybenzyl)benzamide
Overview
Description
4-chloro-N-(4-ethoxybenzyl)benzamide is a useful research compound. Its molecular formula is C16H16ClNO2 and its molecular weight is 289.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 289.0869564 g/mol and the complexity rating of the compound is 295. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and evaluation of N-(4-halobenzyl)amides, including compounds structurally related to 4-chloro-N-(4-ethoxybenzyl)benzamide. These studies have focused on coupling reactions and have explored the antimicrobial and antifungal activities of these compounds. For example, Montes et al. (2016) synthesized a collection of structurally related N-(4-halobenzyl)amides to evaluate their antifungal activity against various Candida strains, demonstrating the importance of structural modifications on biological activity (Montes et al., 2016).
Biological Activities
The synthesis of benzamide derivatives and their evaluation as gastrokinetic agents have also been explored, indicating the compound's potential in biomedical applications. Kato et al. (1992) prepared a series of benzamide derivatives and evaluated their effects on gastric emptying, identifying compounds with potent in vivo activity (Kato et al., 1992).
Photocatalytic and Oxidative Properties
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation has been investigated, showcasing the compound's utility in chemical synthesis and environmental applications. Higashimoto et al. (2009) examined the oxidation of derivatives, including those similar to this compound, highlighting the efficiency and selectivity of the process (Higashimoto et al., 2009).
Material Science and Crystallography
In the field of material science and crystallography, research on the synthesis, crystal structure, and characterization of N-(4-methylbenzyl)benzamide crystals has been conducted. Goel et al. (2017) reported on the synthesis of N-(4-methylbenzyl)benzamide using CuI as a catalyst and discussed the potential of the synthesized crystals in optical and piezoelectric applications (Goel et al., 2017).
Properties
IUPAC Name |
4-chloro-N-[(4-ethoxyphenyl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-20-15-9-3-12(4-10-15)11-18-16(19)13-5-7-14(17)8-6-13/h3-10H,2,11H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBYHWVNKYTRET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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